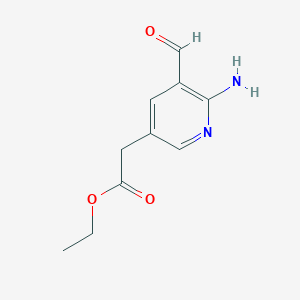
Ethyl (6-amino-5-formylpyridin-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-3-YL)acetate typically involves the reaction of 6-amino-5-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (6-amino-5-formylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ethyl (6-carboxy-5-formylpyridin-3-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-3-YL)acetate.
Substitution: Ethyl (6-substituted-5-formylpyridin-3-YL)acetate, where the substituent depends on the electrophile used.
Applications De Recherche Scientifique
Ethyl (6-amino-5-formylpyridin-3-YL)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl (6-amino-5-formylpyridin-3-YL)acetate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, pyridine derivatives can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis . The specific mechanism would depend on the particular derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with the formula C4H8O2, commonly used as a solvent.
Methyl butanoate: An ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis. Its pyridine ring structure also imparts unique chemical and biological properties that are not found in simpler esters like ethyl acetate or methyl butanoate .
Propriétés
Numéro CAS |
1393559-69-7 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 2-(6-amino-5-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)4-7-3-8(6-13)10(11)12-5-7/h3,5-6H,2,4H2,1H3,(H2,11,12) |
Clé InChI |
AHJJSFWYFRYWQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(N=C1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




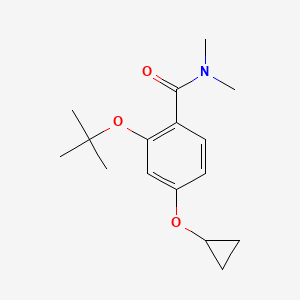
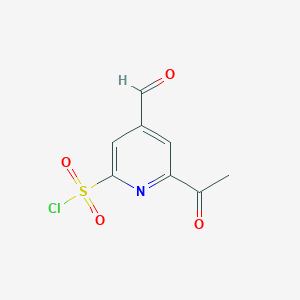

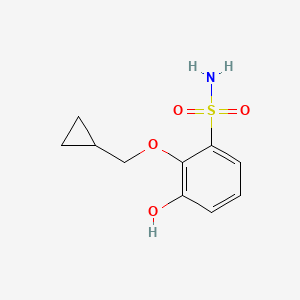
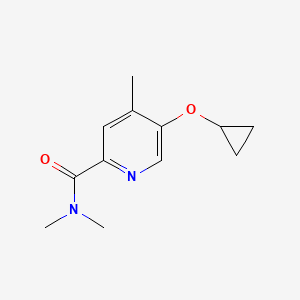
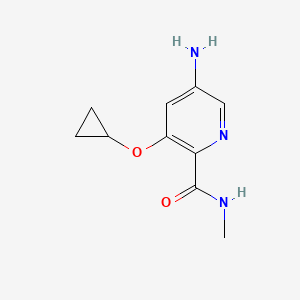

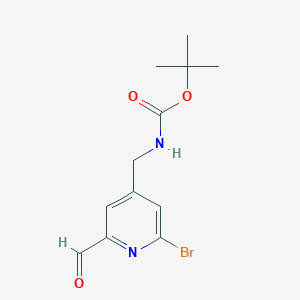

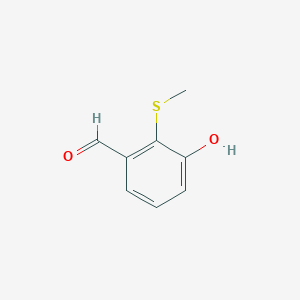
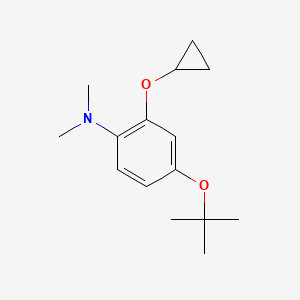
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
